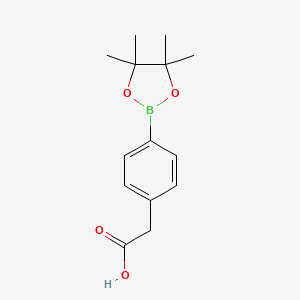

4-(Carboxymethyl)phenylboronic acid pinacol ester

Descripción general

Descripción

4-(Carboxymethyl)phenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C14H19BO4 and a molecular weight of 262.11 g/mol . This compound is known for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both carboxymethyl and pinacol ester groups makes it a versatile intermediate in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Carboxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Dehydrating Agents: Used in the esterification process to prevent hydrolysis.

Major Products Formed:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Boronic Acids: Formed through hydrolysis or oxidation reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Hydantoin-Derived Autotaxin Inhibitors

One of the prominent applications of 4-(carboxymethyl)phenylboronic acid pinacol ester is as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors. Autotaxin plays a crucial role in the production of lysophosphatidic acid, which is involved in various pathological processes, including cancer progression and fibrosis. The compound's ability to serve as a building block for these inhibitors highlights its importance in drug development aimed at treating such conditions .

FLT3 Kinase Inhibitors

The compound is also utilized in the preparation of 5-aryl-2-aminopyridine derivatives that act as FLT3 kinase inhibitors. FLT3 (Fms-like tyrosine kinase 3) is a critical target in the treatment of acute myeloid leukemia (AML). By modifying the boronic acid moiety, researchers can enhance the potency and selectivity of these inhibitors, making them promising candidates for targeted cancer therapies .

Materials Science Applications

Synthesis of Reactive Oxygen Species-Sensitive Materials

this compound has been employed as a substrate in the synthesis of materials sensitive to reactive oxygen species (ROS). This application involves interlinking the phenylboronic acid pinacol esters onto β-cyclodextrin, resulting in materials that can selectively respond to oxidative stress conditions. Such materials are valuable in biomedical applications, particularly for drug delivery systems that can release therapeutic agents in response to ROS levels .

Biochemical Applications

Conjugation with Polymers for Drug Delivery

In recent studies, this compound has been conjugated with polyethylene glycol (PEG) to create drug delivery systems that are responsive to pH changes. The resulting PEG-boronic acid conjugates have shown promise in enhancing the solubility and stability of therapeutic agents while allowing for controlled release mechanisms. This approach is particularly beneficial for delivering drugs that require specific environmental conditions for optimal efficacy .

Nanoparticle Formulations for Radioprotection

Research has demonstrated the synthesis of phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles aimed at radioprotection. These nanoparticles encapsulate therapeutic agents and can release them upon exposure to radiation, thus providing a protective effect against radiation-induced damage. The incorporation of this compound into these formulations enhances their stability and effectiveness .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Hydantoin-derived autotaxin inhibitors | Targeted therapy for cancer and fibrosis |

| FLT3 kinase inhibitors | Treatment for acute myeloid leukemia | |

| Materials Science | ROS-sensitive materials | Controlled release in oxidative stress |

| Biochemical Applications | Drug delivery systems via PEG conjugation | Enhanced solubility and stability |

| Nanoparticle formulations for radioprotection | Protection against radiation damage |

Case Studies

- Hydantoin-Derived Autotaxin Inhibitors : A study demonstrated the synthesis of a series of hydantoin derivatives using this compound as a key intermediate. These derivatives exhibited significant inhibition against autotaxin activity, showcasing potential therapeutic applications in cancer treatment .

- Nanoparticle Formulations : Research involving phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles illustrated their effectiveness in delivering therapeutic agents under radiation exposure. The study reported improved survival rates in animal models subjected to radiation therapy when treated with these nanoparticles .

Mecanismo De Acción

The mechanism of action of 4-(Carboxymethyl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in organic reactions. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The carboxymethyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the carboxymethyl group.

4-Carboxyphenylboronic Acid Pinacol Ester: Similar but with a carboxy group instead of a carboxymethyl group.

4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar but with a hydroxymethyl group instead of a carboxymethyl group.

Uniqueness: The presence of the carboxymethyl group in 4-(Carboxymethyl)phenylboronic acid pinacol ester provides unique reactivity and selectivity in organic synthesis. This functional group can participate in additional interactions, such as hydrogen bonding, which can influence the outcome of reactions and make this compound particularly useful in specific applications .

Actividad Biológica

Overview

4-(Carboxymethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula and a molecular weight of 262.11 g/mol. This compound has garnered attention due to its unique biological properties and potential applications in biochemical research and therapeutics.

Target Interactions:

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and glycoproteins. This interaction is crucial for modulating enzyme activities and cell signaling pathways. It has been noted that at low doses, this compound can effectively modulate enzyme activity, influencing various cellular processes.

Biochemical Pathways:

The compound functions as an intermediate in the synthesis of hydantoin-derived autotaxin inhibitors, which play a significant role in the production of lysophosphatidic acid (LPA), a lipid mediator involved in numerous cellular functions. Additionally, it interacts with cell surface glycoproteins and glycolipids, impacting gene expression and cellular metabolism.

Cellular Effects

Impact on Cell Function:

Research indicates that this compound influences the production of reactive oxygen species (ROS) and aids in the elimination of hydrogen peroxide (H2O2), thereby affecting cellular oxidative stress responses. This modulation can lead to significant changes in cell viability and function.

Temporal Effects:

In laboratory settings, the effects of this compound can vary over time due to its stability and potential for hydrolysis in aqueous environments. Long-term studies have demonstrated sustained effects on cellular functions, particularly concerning oxidative stress responses and enzyme activity.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Lacks carboxymethyl group | Less reactivity with diols |

| 4-Carboxyphenylboronic Acid Pinacol Ester | Contains a carboxy group instead of a carboxymethyl group | Different binding characteristics |

| 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester | Contains a hydroxymethyl group | Varies in reactivity compared to carboxymethyl group |

Case Studies and Research Findings

-

Cell Viability Studies:

In various studies, it has been observed that treatment with this compound affects cell viability in a dose-dependent manner. For instance, lower concentrations have shown higher cell survival rates compared to higher concentrations that induce cytotoxicity . -

Enzyme Modulation:

The compound has been utilized to inhibit autotaxin activity in biochemical assays, showcasing its potential as a therapeutic agent targeting LPA production pathways. This inhibition is crucial for developing treatments for diseases where LPA plays a significant role. -

Oxidative Stress Response:

Studies indicate that this compound can modulate oxidative stress responses by regulating ROS levels within cells. This effect is particularly relevant in contexts such as cancer research, where oxidative stress plays a critical role in tumor progression .

Propiedades

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLWHBHWDXCWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395470 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797755-07-8 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.